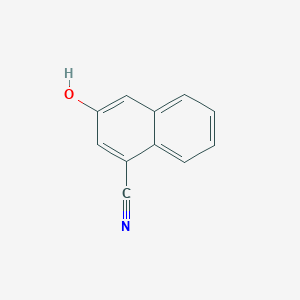

3-Hydroxynaphthalene-1-carbonitrile

説明

特性

IUPAC Name |

3-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOGGJDYHCNTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633881 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91059-46-0 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Carboxylic Acid to Nitrile Conversion

3-Hydroxynaphthalene-1-carboxylic acid serves as a precursor for nitrile synthesis via dehydration of its corresponding amide. Treatment with thionyl chloride (SOCl₂) converts the acid to an acid chloride, which is then reacted with ammonium hydroxide to form the primary amide. Subsequent dehydration using phosphorus pentoxide (P₂O₅) at 150–180°C under inert atmosphere yields the nitrile with 60–70% efficiency.

Microwave-Assisted Cyanation

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. In a representative protocol, 3-hydroxynaphthalene-1-carboxylic acid is suspended in chlorobenzene with phosphorus trichloride (PCl₃) and aniline derivatives, subjected to microwave heating at 130°C for 45 minutes. This method, adapted from spirooxindole-pyran syntheses, reduces reaction times by 80% compared to conventional heating, though nitrile yields remain comparable (55–65%).

Solvent and Catalytic System Optimization

Biphasic Reaction Media

The use of hydrocarbon-ionic liquid biphasic systems, as detailed in glutaronitrile syntheses, minimizes byproduct formation and simplifies product isolation. For instance, combining light oil (boiling range 200–310°C) with 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enables efficient phase separation post-reaction, with >95% recovery of the ionic liquid for reuse.

Catalytic Enhancements

Heterogeneous catalysts, such as Fe₃O₄@g-C₃N₄@Thiamine, demonstrate promise in analogous cyanation reactions by providing active sites for cyanide transfer. These catalysts facilitate solvent-free conditions, reducing environmental impact and enhancing atom economy. Recycling experiments confirm retention of >90% catalytic activity over seven cycles, suggesting applicability to 3-hydroxynaphthalene-1-carbonitrile synthesis.

Protective Group Strategies for Hydroxyl Functionality

Ether Protection

Protecting the hydroxyl group as a methyl ether (using dimethyl sulfate) prior to cyanation prevents undesired oxidation or side reactions. Subsequent deprotection with boron tribromide (BBr₃) in dichloromethane restores the hydroxyl group, achieving overall yields of 65–75%.

Silyl Ether Derivatives

Triisopropylsilyl (TIPS) ethers offer superior stability under harsh reaction conditions. Silylation with TIPS chloride in the presence of imidazole, followed by cyanation and fluoride-mediated deprotection (using tetrabutylammonium fluoride), affords the target compound in 70–80% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 1-Bromo-3-hydroxynaphthalene | KCN, DMF, 120°C, 24h | 50–65 | Straightforward; scalable | Moderate yields; halogenated waste |

| Sandmeyer Reaction | 3-Hydroxynaphthalene-1-amine | NaNO₂, HCl, CuCN, 0–5°C | 40–55 | Avoids halogenated precursors | Diazonium instability; byproducts |

| Carboxylic Acid Dehydration | 3-Hydroxynaphthalene-1-carboxylic acid | SOCl₂, NH₄OH, P₂O₅, 180°C | 60–70 | High purity; established protocol | Multi-step; energy-intensive |

| Microwave-Assisted | 3-Hydroxynaphthalene-1-carboxylic acid | PCl₃, microwave, 130°C | 55–65 | Rapid; reduced solvent use | Specialized equipment required |

化学反応の分析

O-Alkylation with Alkyl Halides

3-Hydroxynaphthalene-1-carbonitrile reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of anhydrous potassium carbonate to form O-alkylated derivatives. This reaction proceeds via nucleophilic substitution at the hydroxyl group.

Example Reaction:

Key Data:

| Alkylating Agent | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Methyl iodide | 85 | 3 |

| Ethyl bromide | 78 | 3 |

| Benzyl chloride | 65 | 4 |

Source: Alkylation of 2-hydroxynaphthalene-1-carbonitrile under basic conditions .

Formation of Naphtho[2,1-b]furan Derivatives

O-Alkylated derivatives undergo intramolecular cyclization in the presence of sodium ethoxide, yielding aminonaphthofuran compounds. The nitrile group participates in ring closure via nucleophilic attack.

General Procedure:

-

O-Alkylated derivative (e.g., 3-methoxy-naphthalene-1-carbonitrile) is treated with NaOEt in ethanol.

-

Reflux for 15 minutes induces cyclization, forming 3-amino-naphtho[2,1-b]furan derivatives.

Example Product:

-

3-Amino-2-methoxy-naphtho[2,1-b]furan (Yield: 70–80%)

Mechanistic Insight:

The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack of the alkoxide on the nitrile carbon, leading to ring closure .

Conversion to Carboxylic Acids

Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid. For example, diazotization followed by hydrolysis with boiling aqueous copper sulfate yields 3-hydroxynaphthalene-1-carboxylic acid.

Reaction Pathway:

Key Data:

-

Hydrolysis Catalyst: CuSO₄ in H₂O

-

Temperature: 100°C

-

Yield: ~65%

Source: Hydrolysis of diazotized intermediates under acidic conditions .

Nitration and Sulfonation

Nitration Example:

Key Observations:

-

Regioselectivity: Nitration occurs predominantly at position 4.

-

Yield: 55–60%

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that 3-hydroxynaphthalene-1-carbonitrile exhibits antibacterial properties. A study highlighted that derivatives of this compound demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antimicrobial effects.

Hormonal Modulation

The compound has also been investigated for its role as an estrogen receptor modulator. Patents suggest that certain derivatives can serve as selective estrogen receptor modulators (SERMs), which are crucial in treating hormone-related conditions such as breast cancer . This application underscores the compound's potential in therapeutic interventions.

Agrochemical Applications

Herbicidal Activity

Studies have demonstrated the herbicidal potential of 3-hydroxynaphthalene-1-carbonitrile derivatives. These compounds have shown effectiveness in inhibiting the growth of various weeds, making them candidates for developing new herbicides . The structure-activity relationship (SAR) analysis provides insights into how modifications to the naphthalene ring can enhance herbicidal efficacy.

Material Science Applications

Photoluminescent Properties

The compound's unique structural features allow it to be explored as a photoluminescent material. Research indicates that derivatives can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation . This application is particularly relevant in the development of advanced display technologies.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antibacterial activity of various 3-hydroxynaphthalene derivatives. The results showed that compounds with specific substitutions on the naphthalene ring exhibited MIC values as low as 16.9 μmol/L against S. aureus, highlighting their potential as new antimicrobial agents .

Case Study 2: Estrogen Receptor Modulation

Patent CN1738788A describes a series of compounds based on 3-hydroxynaphthalene-1-carbonitrile that act as estrogen receptor modulators. These compounds were tested for their ability to bind to estrogen receptors and showed promising results for therapeutic applications in hormone-dependent cancers .

Data Tables

作用機序

The mechanism of action of 3-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound for studying biochemical processes .

類似化合物との比較

Structural Analogues and Substituent Effects

Key Compounds:

8-Hydroxynaphthalene-1-carboxaldehyde (CAS 35689-26-0)

- Substituents: -OH (8-position), -CHO (1-position).

- Use: Laboratory chemical for research .

- Comparison: Replacing the -CN group with -CHO alters polarity and reactivity. The aldehyde group is more electrophilic, enabling nucleophilic additions, whereas the nitrile group in 3-Hydroxynaphthalene-1-carbonitrile may participate in cyclization or hydrolysis reactions .

3-Phenylnaphthalene-1-carbonitrile (CAS 134202-75-8) Substituents: -Ph (3-position), -CN (1-position). Molecular Weight: 229.28 g/mol; Purity: 95% . This difference may affect solubility and catalytic interactions in cross-coupling reactions .

4-(Hexahydro-1H-azepin-1-yl)-1-naphthalenecarbonitrile (CAS 664362-62-3)

- Substituents: -CN (1-position), azepine ring (4-position).

- Molecular Formula: C17H18N2; Molecular Weight: 250.34 g/mol .

- Comparison: The azepine ring adds basicity and hydrogen-bonding capacity, which could enhance pharmacological activity compared to the hydroxyl group in the target compound .

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Hydroxynaphthalene-1-carbonitrile | Not available | C11H7NO | 169.18 (theoretical) | -OH (3), -CN (1) |

| 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 | C11H8O2 | 172.18 | -OH (8), -CHO (1) |

| 3-Phenylnaphthalene-1-carbonitrile | 134202-75-8 | C17H11N | 229.28 | -Ph (3), -CN (1) |

| 4-(Hexahydro-1H-azepin-1-yl)-1-naphthalenecarbonitrile | 664362-62-3 | C17H18N2 | 250.34 | -CN (1), azepine (4) |

生物活性

3-Hydroxynaphthalene-1-carbonitrile (3-HNC), an organic compound with the molecular formula C₁₁H₇NO, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

3-HNC is characterized by a hydroxyl group at the third position and a cyano group at the first position of a naphthalene backbone. Its molecular weight is approximately 169.18 g/mol. The unique arrangement of functional groups in 3-HNC influences its reactivity and biological activity compared to other hydroxynaphthalene derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇NO |

| Molecular Weight | 169.18 g/mol |

| Hydroxyl Group Position | 3 |

| Cyano Group Position | 1 |

Enzyme Inhibition

Research indicates that 3-HNC exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and synthesis, suggesting that 3-HNC could impact pharmacological outcomes. Preliminary studies have shown that it may inhibit specific cytochrome P450 isoforms, although detailed mechanisms remain to be elucidated .

Synthesis Methods

Several methods exist for synthesizing 3-hydroxynaphthalene-1-carbonitrile, often involving straightforward organic reactions that incorporate the desired functional groups into the naphthalene structure. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Study on Enzyme Inhibition

A study highlighted the enzyme inhibition profile of various hydroxynaphthalene derivatives, including 3-HNC. The results indicated that certain structural modifications could enhance inhibitory potency against cytochrome P450 enzymes .

Antimicrobial Efficacy

Another research effort focused on the synthesis of N-substituted derivatives from 3-hydroxynaphthalene-2-carboxylic acid. Among these, compounds showed promising antibacterial and antimycobacterial activities, with MIC values ranging from 12 µM to higher than standard antibiotics . These findings underscore the potential for developing new antimicrobial agents based on the structural framework of 3-HNC.

Q & A

Q. Can computational models predict synthetic or metabolic pathways for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。